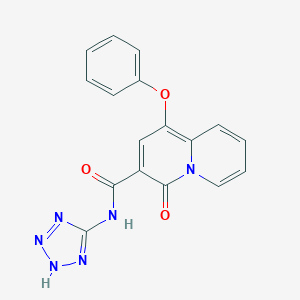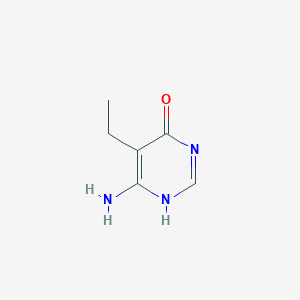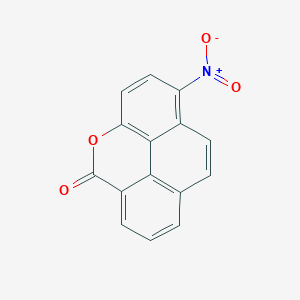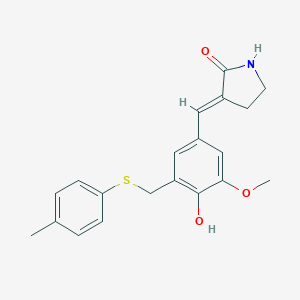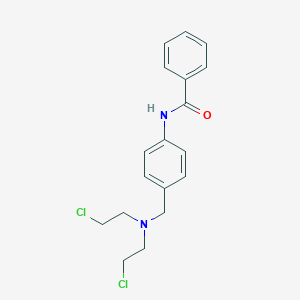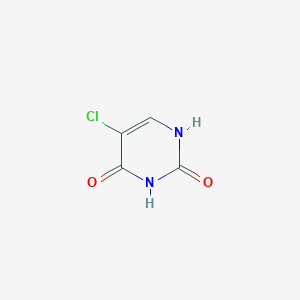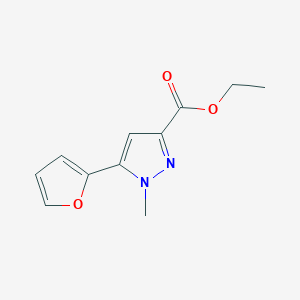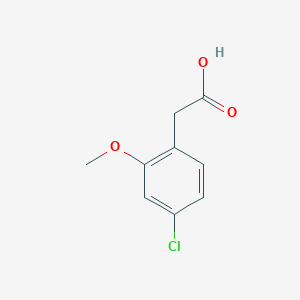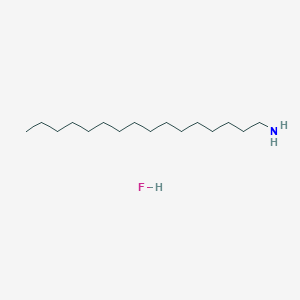![molecular formula C23H20ClN5O2 B011169 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- CAS No. 19649-68-4](/img/structure/B11169.png)
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Solvent Yellow 124 and is used in the dyeing industry as a colorant. In recent years, researchers have explored the potential of this compound in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is not fully understood. However, researchers believe that this compound works by binding to specific target molecules, such as proteins and nucleic acids, and inducing a fluorescence signal. This fluorescence signal can then be detected and used to study the behavior of these molecules.
Effets Biochimiques Et Physiologiques
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has been shown to have minimal biochemical and physiological effects in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is its high sensitivity and selectivity for target molecules. This makes it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. Additionally, researchers can explore the potential of this compound in the development of new fluorescent probes for the detection of other biomolecules. Finally, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
In conclusion, Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is a compound that has shown significant potential in various scientific research applications. Its high sensitivity and selectivity for target molecules make it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- can be achieved through various methods. One of the most common methods involves the reaction between 2-chloro-4-nitroaniline and 4-(2-phenylethyl)aniline in the presence of a coupling agent. The resulting compound is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has shown potential in various scientific research applications. One of the most promising applications is in the field of biochemistry, where this compound can be used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, this compound has shown potential in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
19649-68-4 |
|---|---|
Nom du produit |
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- |
Formule moléculaire |
C23H20ClN5O2 |
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H20ClN5O2/c24-22-17-21(29(30)31)11-12-23(22)27-26-19-7-9-20(10-8-19)28(15-4-14-25)16-13-18-5-2-1-3-6-18/h1-3,5-12,17H,4,13,15-16H2 |
Clé InChI |
VIVXNXDTARWBMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Autres numéros CAS |
19649-68-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



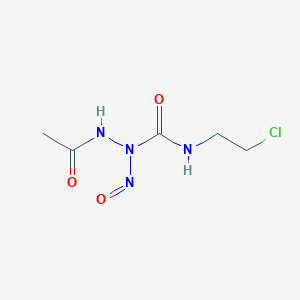
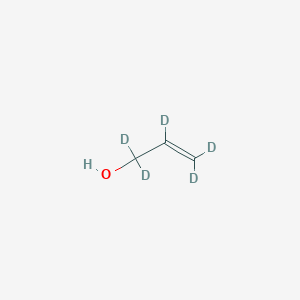
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
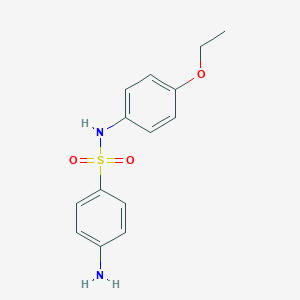
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
